4-{[4-Amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid
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Overview
Description
4-{[4-Amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid is a complex organic compound that features a triazole ring, a dichlorophenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-Amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dichlorophenyl precursor.
Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Benzoic Acid Attachment: The final step involves coupling the triazole-thioether intermediate with a benzoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[4-Amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-{[4-Amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-{[4-Amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and dichlorophenyl group are key structural features that enable the compound to bind to specific sites, modulating biological activity and pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)benzoic acid: Similar in structure but with a methylamino group instead of the triazole-thioether linkage.
2-Amino-5-methylbenzoic acid: Contains an amino group and a methyl group on the benzoic acid ring.
Uniqueness
The uniqueness of 4-{[4-Amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid lies in its combination of a triazole ring, dichlorophenyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C16H12Cl2N4O2S |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
4-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C16H12Cl2N4O2S/c17-11-5-6-12(13(18)7-11)14-20-21-16(22(14)19)25-8-9-1-3-10(4-2-9)15(23)24/h1-7H,8,19H2,(H,23,24) |
InChI Key |
HJIWCTBYTLLJFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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